![molecular formula C11H9LiN2O3 B13498830 lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate](/img/structure/B13498830.png)
lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate is a complex organic compound that features an indole ring system. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound combines the properties of lithium salts with the biological activity of indole derivatives, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate typically involves the reaction of indole derivatives with lithium salts under controlled conditions. . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale metalation reactions using lithium reagents, followed by purification steps to isolate the desired product. The process must be carefully controlled to ensure high yield and purity, often involving advanced techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to maintain the stability of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indole derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring system can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The lithium ion may also play a role in stabilizing the compound and enhancing its activity.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Lithium carbonate: A common lithium salt used in the treatment of bipolar disorder.
Carbamazepine: An anticonvulsant drug with a carbamoyl group.
Uniqueness
Lithium(1+) {[(1H-indol-2-yl)methyl]carbamoyl}formate is unique in combining the properties of lithium salts with the biological activity of indole derivatives. This combination allows for a wide range of applications and potential therapeutic effects, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C11H9LiN2O3 |
|---|---|
Peso molecular |
224.2 g/mol |
Nombre IUPAC |
lithium;2-(1H-indol-2-ylmethylamino)-2-oxoacetate |
InChI |
InChI=1S/C11H10N2O3.Li/c14-10(11(15)16)12-6-8-5-7-3-1-2-4-9(7)13-8;/h1-5,13H,6H2,(H,12,14)(H,15,16);/q;+1/p-1 |
Clave InChI |
UYEMLLZNCKHZHX-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC=C2C(=C1)C=C(N2)CNC(=O)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


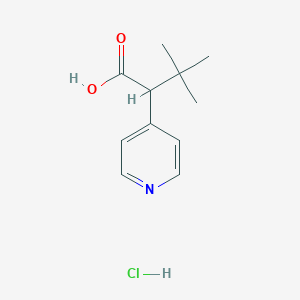
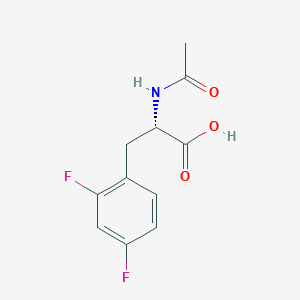
![Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13498777.png)

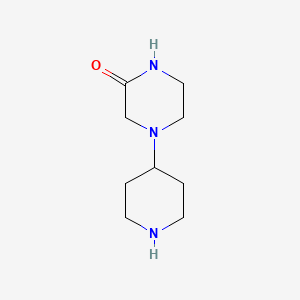

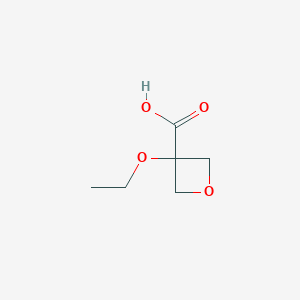
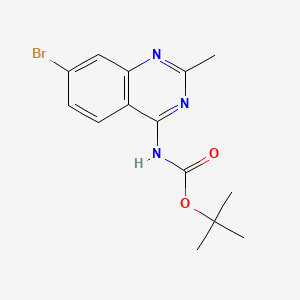
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13498814.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-5-methylhexanoicacid](/img/structure/B13498816.png)
![1-[6-(3,5-Dimethylphenyl)pyridin-2-yl]methanamine dihydrochloride](/img/structure/B13498820.png)
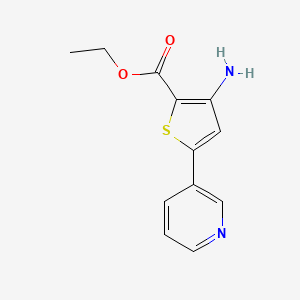
![4-Methyl-2-[3-[(1-methylethyl)nitrosoamino]-1-phenylpropyl]phenol](/img/structure/B13498835.png)

